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Compound of Interest

Compound Name: Dihydrojasmone

Cat. No.: B1670601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one), a synthetic fragrance ingredient
with a floral, jasmine-like scent.[1][2] The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for obtaining such spectra.

Spectroscopic Data of Dihydrojasmone

The spectroscopic data presented below has been compiled from various spectral databases
and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
The *H NMR spectrum of Dihydrojasmone provides information about the chemical

environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated
chloroform (CDClI3).[3]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
CH: (cyclopentenone
~2.45 m 2H _ (cyclop
ring)
CH:z (cyclopentenone
~2.35 t 2H _ (cyclop
ring)
~2.05 t 2H a-CHz (pentyl group)
CHs (on
~1.95 s 3H )
cyclopentenone ring)
~1.30 m 4H (CH2)2 (pentyl group)
~0.90 t 3H CHs (pentyl group)

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum reveals the different carbon environments within the Dihydrojasmone

molecule.
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Chemical Shift (8) ppm Carbon Type Assighment

~209 C C=0 (Ketone)

~170 C =C-CHs (Olefinic)

~139 C =C-CHz: (Olefinic)

~35 CH2 CHz (cyclopentenone ring)
~32 CH:2 CHz (cyclopentenone ring)
~31 CH2 CHz (pentyl group)

~28 CH:z CHz (pentyl group)

~22 CH:2 CHz2 (pentyl group)

~17 CHs CHs (on cyclopentenone ring)
~14 CHs CHs (pentyl group)

Infrared (IR) Spectroscopy

The IR spectrum of Dihydrojasmone highlights the functional groups present in the molecule.

As an a,3-unsaturated ketone, it exhibits a characteristic carbonyl (C=0) stretch at a lower

wavenumber compared to saturated ketones.[4] For a,3-unsaturated ketones, this stretch

typically appears in the range of 1666-1685 cm~1.[4]

Frequency (cm™?) Intensity Assignment
~2950 Strong C-H stretch (Alkyl)
~2870 Strong C-H stretch (Alkyl)
C=0 stretch (a,B-unsaturated
~1700 Strong
Ketone)
~1650 Medium C=C stretch (Olefinic)
~1460 Medium C-H bend (Alkyl)
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Mass Spectrometry (MS)

The mass spectrum of Dihydrojasmone, typically obtained by electron ionization (El), shows
the molecular ion peak and various fragmentation patterns.

m/z Relative Intensity Assighment

166 Moderate [M]* (Molecular lon)
110 High [M - CaHs]*

95 Moderate [M - CsHua]*

67 Moderate

41 High

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining *H and 3C NMR spectra of a liquid sample like
Dihydrojasmone is as follows:

e Sample Preparation: A small amount of the neat Dihydrojasmone sample is dissolved in a
deuterated solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.
The use of a deuterated solvent is necessary to avoid large solvent signals in the *H NMR
spectrum and for the instrument's lock system.[5]

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[6]
e 'H NMR Acquisition:
o The instrument is tuned to the *H frequency.

o A standard one-pulse sequence is typically used.
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o Parameters such as the spectral width, acquisition time, and relaxation delay are
optimized.

o The sample is shimmed to obtain a homogeneous magnetic field and high-resolution
spectra.

o A number of scans are acquired and averaged to improve the signal-to-noise ratio.

e 13C NMR Acquisition:
o The instrument is tuned to the 3C frequency.

o A standard pulse program with proton decoupling, such as zgpg30, is used to simplify the
spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect
(NOE) which enhances signal intensity.[4][7]

o Due to the low natural abundance of 13C, a larger number of scans is required compared
to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical
shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at O ppm.

Infrared (IR) Spectroscopy

For a liquid sample like Dihydrojasmone, the IR spectrum is often obtained as a neat liquid.

o Sample Preparation: A drop of the neat (undiluted) liquid Dihydrojasmone is placed
between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates
are then mounted in the spectrometer's sample holder.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
o Data Acquisition:
o A background spectrum of the empty salt plates is recorded.

o The sample is then placed in the IR beam path, and the sample spectrum is recorded.
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o The instrument measures the interference pattern of the transmitted IR radiation, which is
then mathematically converted to a spectrum via a Fourier transform.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Electron lonization (El) is a common method for the mass spectrometric analysis of volatile
organic compounds like Dihydrojasmone.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a Gas Chromatography (GC) system which separates the components of a mixture
before they enter the mass spectrometer.

lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
creating a positively charged molecular ion ([M]*).

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller,
characteristic ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z. The most abundant ion is called the base peak and is assigned a relative intensity of
100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like Dihydrojasmone.
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Caption: Workflow for Spectroscopic Analysis of Dihydrojasmone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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